molecular formula C12H10N2O3 B12566427 Ethyl (3,4-dicyanophenoxy)acetate CAS No. 194425-65-5

Ethyl (3,4-dicyanophenoxy)acetate

Cat. No.: B12566427
CAS No.: 194425-65-5
M. Wt: 230.22 g/mol
InChI Key: ZUNKQZLMIFINMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3,4-dicyanophenoxy)acetate is an organic compound characterized by the presence of an ethyl ester group attached to a phenoxy ring substituted with two cyano groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3,4-dicyanophenoxy)acetate typically involves the reaction of 3,4-dicyanophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-dicyanophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted phenoxyacetates.

    Hydrolysis: 3,4-dicyanophenol and ethanol.

    Reduction: Ethyl (3,4-diaminophenoxy)acetate.

Scientific Research Applications

Ethyl (3,4-dicyanophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3,4-dicyanophenoxy)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The cyano groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Ethyl (3,4-dicyanophenoxy)acetate can be compared with other phenoxyacetate derivatives:

    Ethyl (4-cyanophenoxy)acetate: Lacks one cyano group, which may affect its reactivity and biological activity.

    Ethyl (3,5-dicyanophenoxy)acetate: Similar structure but with cyano groups at different positions, leading to different chemical and physical properties.

    Ethyl (3,4-dihydroxyphenoxy)acetate:

This compound stands out due to the presence of two cyano groups, which impart unique electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

194425-65-5

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 2-(3,4-dicyanophenoxy)acetate

InChI

InChI=1S/C12H10N2O3/c1-2-16-12(15)8-17-11-4-3-9(6-13)10(5-11)7-14/h3-5H,2,8H2,1H3

InChI Key

ZUNKQZLMIFINMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.